molecular formula C6H6ClF2N3O B13327386 2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine

Cat. No.: B13327386
M. Wt: 209.58 g/mol
InChI Key: PGGCZVNSUKQHCB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative featuring a chlorine atom at position 2, a 2,2-difluoroethoxy group at position 4, and an amine group at position 5. Pyrimidines are six-membered heterocyclic rings with two nitrogen atoms, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C6H6ClF2N3O

Molecular Weight

209.58 g/mol

IUPAC Name

2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H6ClF2N3O/c7-6-11-1-3(10)5(12-6)13-2-4(8)9/h1,4H,2,10H2

InChI Key

PGGCZVNSUKQHCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)OCC(F)F)N

Origin of Product

United States

Chemical Reactions Analysis

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium acetate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below summarizes key structural analogs and their substituent patterns, electronic effects, and applications:

Compound Name Position 2 Position 4 Position 5 Key Features Applications/Notes
Target Compound : 2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine Cl OCH2CF2 NH2 Balanced electronic effects; metabolic stability Pharmaceutical intermediate (hypothesized)
2-Chloro-5-(2,2-difluoroethoxy)pyrimidine Cl OCH2CF2 Substituent mispositioning; altered reactivity Limited data on applications
2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine Cl OCH2C3H5 (cyclopropyl) NH2 Cyclopropane-induced ring strain Potential stability challenges in synthesis
2-Chloro-4-methylpyrimidin-5-amine Cl CH3 NH2 Non-polar methyl group; simplified structure Research applications (e.g., ligand design)
2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine Cl F, CH3 Fluorine enhances bioavailability; antitumor activity observed Anticancer candidate
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine CH3 Cl NH2 Methoxy (electron-donating) vs. Cl (electron-withdrawing) Pharmaceutical intermediate
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine OCH2CF2 (pyridine core) Cl Pyridine vs. pyrimidine core; altered polarity Comparative studies on heterocycle effects
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine NH2 O-C6H3F2 CH3, CF3 Trifluoromethyl enhances lipophilicity Agrochemical applications

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 2,2-difluoroethoxy group in the target compound increases electrophilicity at position 4, facilitating nucleophilic substitution reactions. This contrasts with cyclopropylmethoxy (less electron-withdrawing) and methoxy (electron-donating) groups in analogs .

Biological Activity

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is a fluorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring. Its unique chemical structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula: C5_5H4_4ClF2_2N3_3O
  • Molecular Weight: 195.56 g/mol
  • Structural Features: The difluoroethoxy substitution enhances the compound's reactivity and selectivity compared to other pyrimidine derivatives.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. Notably, it has been shown to inhibit:

  • Prostaglandin E2 Synthesis: This inhibition can impact inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Nuclear Factor κB (NF-κB) Activity: NF-κB is a key regulator of immune response and inflammation; thus, its modulation can influence various pathological conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties: By inhibiting prostaglandin synthesis and modulating NF-κB activity, this compound may reduce inflammation in various models.
  • Anticancer Potential: Preliminary studies suggest that the compound could affect cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
  • Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and structurally related compounds:

Compound NameStructural FeaturesUnique Properties
2-Chloro-4-(trifluoromethyl)pyrimidine Trifluoromethyl group at position 4Similar reactivity but different fluorinated properties
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine Trifluoroethoxy group at position 4Exhibits unique chemical properties due to trifluoromethyl substitution
This compound Difluoroethoxy group at position 4Enhanced reactivity and selectivity for biological targets

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inflammation Model Study:
    • In vitro assays demonstrated significant inhibition of prostaglandin E2 production in macrophage cultures treated with the compound.
    • The study indicated a dose-dependent response, with higher concentrations yielding greater inhibition.
  • Cancer Cell Proliferation Study:
    • In human cancer cell lines, treatment with this compound resulted in reduced cell viability and proliferation.
    • Mechanistic studies suggested involvement of apoptotic pathways mediated through NF-κB inhibition.
  • Enzyme Interaction Studies:
    • Enzyme assays revealed that the compound effectively inhibits specific metabolic enzymes, which may contribute to its overall biological profile.

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